Levonordefrin hydrochloride

Description

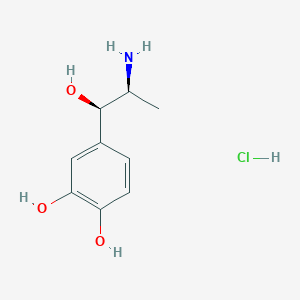

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLEOWRVNBAOI-WFZUHFMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146134 | |

| Record name | Levonordefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10390-18-8, 61-96-1 | |

| Record name | 1,2-Benzenediol, 4-[(1R,2S)-2-amino-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10390-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordefrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010390188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORDEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63S13UAOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORDEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO8K841ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vivo Pharmacology and Experimental Methodologies of Levonordefrin Hydrochloride

Introduction

Levonordefrin hydrochloride ((-)-α-methylnorepinephrine) is a synthetic sympathomimetic amine widely utilized as a vasoconstrictor adjunct in local anesthetic formulations, predominantly combined with 2% mepivacaine. As researchers and drug development professionals seek to optimize local anesthetic efficacy while minimizing systemic cardiovascular toxicity, understanding the in vivo pharmacodynamics and pharmacokinetics of levonordefrin becomes paramount. Unlike epinephrine, which exhibits a balanced affinity for both α- and β-adrenergic receptors, levonordefrin presents a distinct receptor binding profile that fundamentally alters its in vivo behavior, systemic clearance, and interaction with concomitant medications.

Pharmacodynamics and Mechanism of Action

Levonordefrin's mechanism of action is characterized by its predominant affinity for α-adrenergic receptors. In vivo profiling indicates that its activity is approximately 75% α-adrenergic, with highly limited β2-adrenergic stimulation[1]. Because it lacks the robust β2-mediated vasodilatory offset seen with epinephrine, levonordefrin induces a more pronounced and consistent increase in peripheral vascular resistance[1]. Consequently, systemic absorption elevates not only systolic blood pressure but also diastolic and mean arterial pressures (MAP)[2].

Causality in Cardiovascular Response: The elevation in MAP often triggers a baroreceptor-mediated reflex vagal response[2]. In vivo, this reflex bradycardia frequently offsets the direct β1-receptor stimulation on the myocardium, resulting in variable net effects on heart rate depending on the administered dose and the subject's baseline vagal tone[2].

In vivo signaling pathway of Levonordefrin mediating vascular smooth muscle contraction.

In Vivo Pharmacokinetics & Systemic Clearance

Upon submucosal injection, the vasoconstrictive action of levonordefrin limits its own systemic absorption, thereby prolonging the residence time of the co-administered local anesthetic[2]. However, the fraction that does enter the systemic circulation is subject to rapid enzymatic degradation. As a catecholamine derivative, levonordefrin is primarily metabolized in vivo by catechol-O-methyltransferase (COMT)[2].

Metabolic Causality: The ubiquitous presence of COMT in endothelial and hepatic tissues ensures an extremely short elimination half-life of approximately 1 to 3 minutes[2]. Hemodynamic fluctuations observed during in vivo studies typically peak within 5–10 minutes post-injection and subside completely within 10–15 minutes[2], provided the total dose remains within the therapeutic threshold.

Quantitative Data: Hemodynamic & Pharmacokinetic Profiles

To contextualize levonordefrin's in vivo effects, it is critical to compare it against other standard vasoconstrictors. Animal models and human clinical trials demonstrate distinct hemodynamic signatures[3].

Table 1: Comparative In Vivo Cardiovascular Effects

| Vasoconstrictor | Receptor Affinity | Systolic BP Effect | Diastolic BP Effect | Heart Rate Effect | Primary Clinical Risk |

| Epinephrine | α1, α2, β1, β2 (Equal) | Moderate Increase | Decrease (β2 offset) | Tachycardia (β1) | Arrhythmias, Tachycardia |

| Levonordefrin | Predominantly α (75%) | Strong Increase | Strong Increase | Variable (Reflex Bradycardia) | Hypertension |

| Phenylephrine | Pure α1 | Strong Increase | Strong Increase | Reflex Bradycardia | Severe Hypertension |

| Felypressin | V1A (Vasopressin) | Minimal Change | Minimal Change | No Change | Coronary Vasoconstriction |

Table 2: In Vivo Pharmacokinetic & Dosing Parameters

| Parameter | Value | Experimental / Clinical Significance |

| Elimination Half-Life (t1/2) | 1 – 3 minutes | Rapid clearance necessitates continuous, high-frequency monitoring in acute in vivo models[2]. |

| Primary Metabolic Pathway | COMT | Hepatic and endothelial degradation rapidly limits the duration of systemic toxicity[2]. |

| Maximum Recommended Dose | 1.0 mg (Healthy Adult) | Exceeding this threshold (approx. 11 cartridges) saturates clearance pathways, risking prolonged hypertensive spikes[4]. |

| Standard Cartridge Dose | 90 µg per 1.8 mL | Administered at a 1:20,000 concentration to achieve vasoconstriction equivalent to 1:100,000 epinephrine[4]. |

Experimental Methodologies: In Vivo Study Protocols

For researchers designing in vivo models to evaluate levonordefrin, rigorous protocol standardization is required to isolate its transient hemodynamic effects from stress-induced endogenous catecholamine release[4].

Protocol: Real-Time Hemodynamic Assessment in Rodent Models

Objective: To quantify acute blood pressure and heart rate alterations following submucosal infiltration of levonordefrin, and to evaluate drug-drug interactions (e.g., with tricyclic antidepressants like amitriptyline, which block monoamine reuptake and potentiate sympathomimetic effects)[3].

Step-by-Step Methodology:

-

Subject Preparation & Anesthesia: Induce anesthesia in adult male Wistar rats using an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg). Causality: A deep, stable surgical plane is mandatory to suppress endogenous sympathetic outflow, which would otherwise confound exogenous α-agonist readings.

-

Surgical Catheterization: Isolate the left common carotid artery. Insert a heparinized polyethylene catheter (PE-50) connected to a pressure transducer. Interface the transducer with a digital data acquisition system to record pulsatile arterial pressure, MAP, and heart rate continuously.

-

Baseline Stabilization (Self-Validating Step): Allow a 15-minute equilibration period. Validation Rule: The protocol may only proceed if the baseline MAP variance is <5% over a continuous 5-minute window prior to injection.

-

Test Article Administration: Administer the levonordefrin formulation (e.g., 0.05 mg/mL) via submucosal infiltration in the intraoral maxillary vestibular fornix using a 30-gauge needle. Volume should be scaled strictly to species weight (e.g., 0.1 mL/100g).

-

Continuous Data Acquisition: Record hemodynamic parameters continuously for 30 minutes post-injection. The peak response typically occurs within the first 3-5 minutes, aligning with the drug's rapid COMT-mediated metabolism[2].

-

Pharmacological Challenge (Interaction Assessment): To study systemic interactions, pretreat the animal with intravenous amitriptyline (1 mg/kg) 20 minutes prior to levonordefrin infiltration[3]. Compare the area under the curve (AUC) of the MAP spike to control subjects to quantify potentiation.

Experimental workflow for in vivo hemodynamic assessment of Levonordefrin.

Clinical Relevance & Safety Considerations

The in vivo pharmacological profile of levonordefrin dictates specific clinical precautions. Because it lacks β2-mediated vasodilation, its use during pregnancy warrants extreme caution; the pronounced α-adrenergic activity can induce uterine vasoconstriction, potentially compromising uteroplacental perfusion[1].

Furthermore, while epinephrine is relatively contraindicated in patients on non-selective beta-blockers (due to unopposed α-stimulation leading to hypertensive crisis), levonordefrin's inherent lack of β2 activity means this specific interaction is mechanistically different. However, severe hypertension has still been documented when combined with beta-blockers like propranolol[4]. Researchers developing novel formulations must account for these receptor-specific nuances. In vivo safety validations must specifically monitor for diastolic hypertensive spikes, which are the hallmark of levonordefrin toxicity compared to the tachycardic events typical of epinephrine overdose[3].

References

-

Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Local Anesthetics: Review of Pharmacological Considerations Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Vasoconstrictors and the Heart Source: Taylor & Francis Online URL:[Link]

-

Is It Safe to Use Vasoconstrictors in Association Treated with Amitriptyline or Can It Potentiate Cardiovascular Effects? In Vivo Animal Study Source: MDPI URL:[Link]

Sources

Advanced Analytical Methodologies for Levonordefrin Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

Levonordefrin ((-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol) is a sympathomimetic amine that functions as a potent α2 -adrenergic receptor agonist[1]. In clinical and dental pharmacology, it is primarily co-formulated as a vasoconstrictor alongside bulk local anesthetics (such as mepivacaine or procaine) to decrease local blood flow, thereby prolonging the anesthetic effect and minimizing systemic toxicity[1].

As a Senior Application Scientist, I approach the analysis of levonordefrin not merely as a procedural task, but as a complex physicochemical challenge. The molecule's high polarity and susceptibility to auto-oxidation demand rigorous, causality-driven analytical methods. This whitepaper details the compendial standards, degradation pathways, and a self-validating Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) methodology designed to ensure absolute scientific integrity during drug development and quality control.

Physicochemical Profiling & Analytical Challenges

Levonordefrin is a catecholamine derivative. The presence of the ortho-diol (catechol) moiety makes the molecule highly susceptible to auto-oxidation in aqueous environments, especially under alkaline conditions or light exposure.

When developing an assay, we must account for this inherent instability. The oxidation pathway leads to the formation of an ortho-quinone derivative, which compromises quantitation. To counteract this, analytical protocols mandate the use of sacrificial antioxidants, such as sodium bisulfite, in both the formulation and the sample preparation phases[2].

Caption: Chemical degradation pathway of Levonordefrin and mechanistic inhibition by sodium bisulfite.

Compendial Identification & Validation Logic

Before proceeding to complex chromatographic quantification, compendial monographs (such as the USP) utilize specific coordination chemistry for rapid identification. The classic Ferric Chloride ( FeCl3 ) test is a prime example of leveraging the analyte's specific molecular architecture[3].

Table 1: Compendial (USP) Identification Reactions for Levonordefrin

| Test Type | Reagent / Condition | Observation | Mechanistic Causality |

| Colorimetric | Ferric Chloride ( FeCl3 ) TS | Light green → Light blue (within 1 min) | Fe3+ forms a transient, colored coordination complex specifically with the ortho-diol (catechol) moiety[3]. |

| Reversibility | Addition of 3N HCl | Reverts to light green | Acidification rapidly disrupts the secondary oxidation state of the complex, proving the reaction's specificity[3]. |

Development of a Stability-Indicating IP-RP-HPLC Method

Quantifying levonordefrin in the presence of a massive excess of a local anesthetic (e.g., 2% mepivacaine vs. 0.005% levonordefrin) requires orthogonal selectivity. Standard C18 columns often fail because the highly polar protonated amine of levonordefrin elutes in the void volume.

The Causality Behind the Method:

-

Ion-Pairing (Heptanesulfonic Acid): We introduce an anionic ion-pairing reagent (50 mM heptanesulfonic acid) into the mobile phase. This reagent binds to the protonated amine of levonordefrin, forming a neutral, lipophilic complex that significantly increases retention time and resolves the analyte from the bulk anesthetic[4].

-

pH Control (pH 3.0): A 25 mM phosphate buffer adjusted to pH 3.0 serves a dual purpose. First, it ensures the amine group remains fully protonated for ion-pairing. Second, it suppresses the ionization of residual silanol groups on the silica support, eliminating secondary interactions that cause peak tailing[4].

-

Stationary Phase (Phenyl Column): Utilizing a Phenyl stationary phase rather than a standard C18 introduces π−π interactions between the column and the aromatic ring of levonordefrin, offering superior selectivity[4].

Self-Validating Experimental Protocol: IP-RP-HPLC Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . The assay will automatically reject data if internal system suitability parameters are not met, ensuring no compromised results are reported.

Step 1: Mobile Phase Formulation

-

Action: Dissolve 3.4 g of monobasic potassium phosphate (25 mM) and 10.1 g of sodium heptanesulfonate (50 mM) in 800 mL of HPLC-grade water. Adjust the pH to exactly 3.0 ± 0.05 using dilute phosphoric acid. Add 200 mL of acetonitrile[4]. Filter through a 0.45 µm membrane and degas.

-

Validation Check: Continuous monitoring of pump pressure. A fluctuation > 2% indicates incomplete degassing or salt precipitation, triggering an automatic system halt.

Step 2: Standard and Sample Preparation

-

Action: Prepare a solvent matrix of 0.2% w/v sodium bisulfite in water. Accurately weigh USP Levonordefrin Reference Standard (RS) and dissolve it in this matrix to achieve a stock concentration of 50 µg/mL[2].

-

Action: Dilute the injection sample to a nominal concentration of 50 µg/mL of levonordefrin[2].

-

Causality: As established in Section 2, the sodium bisulfite matrix acts as a sacrificial antioxidant, preventing the degradation of the standard during the sequence run.

Step 3: Chromatographic Execution & The Self-Validating Gate

-

Action: Equilibrate a Phenyl column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the column oven to 30°C and the UV detector to 254 nm[4]. Inject 10 µL of the standard solution in five replicates.

Caption: Experimental workflow and self-validating system suitability gate for Levonordefrin analysis.

Step 4: System Suitability Testing (SST)

The system validates itself by evaluating the initial five standard injections against strict criteria.

-

Resolution ( Rs ): Must be ≥2.0 between levonordefrin and the bulk anesthetic. Failure implies loss of column efficiency or incorrect mobile phase pH.

-

Tailing Factor ( T ): Must be ≤2.0 for the levonordefrin peak. Failure implies active silanol interactions, requiring column purging.

-

Precision: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% . Failure implies injector malfunction or analyte degradation.

Quantitative Data & Validation Metrics

The following tables summarize the critical quantitative parameters and validated performance metrics for the IP-RP-HPLC analysis of catecholamine/anesthetic combinations, serving as a benchmark for levonordefrin assays.

Table 2: Chromatographic Conditions for Levonordefrin Assay

| Parameter | Specification | Scientific Rationale |

| Column | Phenyl (250 x 4.6 mm, 5 µm) | π−π interactions enhance selectivity for aromatic amines[4]. |

| Mobile Phase | 80:20 v/v 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile with 50 mM Heptanesulfonic acid | Ion-pairing retains the polar amine; pH 3.0 suppresses silanol ionization[4]. |

| Flow Rate | 1.0 mL/min | Optimizes mass transfer kinetics and analysis time[4]. |

| Detection | UV at 254 nm | Corresponds to the optimal chromophore absorption of the catechol ring[4]. |

Table 3: Validated Performance Metrics for Catecholamine/Anesthetic Combinations (Derived from stability-indicating assays for related procaine/prilocaine/catecholamine mixtures)[4]

| Validation Parameter | Catecholamine (Proxy for Levonordefrin) | Bulk Anesthetic (e.g., Procaine HCl) |

| Linear Range (µg/mL) | 0.25 – 2.5 | 5.0 – 100.0 |

| Intra-day Precision (RSD %) | 0.26 – 2.05% | 0.23 – 1.88% |

| Inter-day Precision (RSD %) | 0.04 – 0.61% | 0.07 – 0.26% |

| Detection Limit (LOD) | < 0.1 µg/mL | < 0.5 µg/mL |

Conclusion

The analytical determination of levonordefrin hydrochloride requires a deep understanding of its physicochemical vulnerabilities. By employing sacrificial antioxidants during sample preparation and utilizing an ion-pairing reversed-phase chromatographic strategy, scientists can overcome the challenges of auto-oxidation and poor retention. Implementing strict, self-validating system suitability gates ensures that the resulting data is robust, reproducible, and scientifically unassailable.

References

- Source: uspbpep.

- Source: trungtamthuoc.

- Source: nih.

- Source: pharmaoffer.

Sources

An In-Depth Technical Guide to the Pharmacology and Toxicology of Levonordefrin Hydrochloride

This guide provides a comprehensive technical overview of the pharmacology and toxicology of levonordefrin hydrochloride, a synthetic catecholamine widely utilized as a vasoconstrictor in dental local anesthetic solutions. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with practical, field-proven insights to offer a thorough understanding of this compound's mechanism of action, pharmacokinetic profile, and toxicological considerations.

Introduction: The Role of Levonordefrin in Clinical Practice

Levonordefrin hydrochloride, the levoisomer of nordefrin, is a sympathomimetic amine that functions as a vasoconstrictor.[1] Its primary clinical application is as an adjunct to local anesthetics, most commonly mepivacaine, in dental procedures.[2][3][4] The rationale for this combination is to counteract the vasodilatory effects of the local anesthetic, thereby decreasing the rate of its absorption into the systemic circulation. This localized vasoconstriction prolongs the duration of the anesthetic block, enhances its efficacy, and reduces the risk of systemic toxicity.[3][5]

Chemically, levonordefrin is (–)-α-methyl Noradrenaline or (–)-3,4-dihydroxy Norephedrine.[6] It shares pharmacological properties with epinephrine but is chemically more stable.[7][8][9][10] However, in equal concentrations, levonordefrin is a less potent vasoconstrictor and has a weaker effect on blood pressure compared to epinephrine.[1][7][8][9][10]

Pharmacology of Levonordefrin Hydrochloride

The pharmacological effects of levonordefrin are mediated by its interaction with adrenergic receptors. A thorough understanding of its mechanism of action and pharmacokinetic profile is crucial for its safe and effective clinical use.

Mechanism of Action: A Focus on Adrenergic Receptor Agonism

Levonordefrin exerts its pharmacological effects by acting as an agonist at adrenergic receptors, which are a class of G protein-coupled receptors that are targets of the catecholamines.[1][11] Its primary activity is on alpha-adrenergic receptors, with a more pronounced effect on α2-adrenergic receptors compared to α1-receptors.[1][2] Stimulation of these receptors in the smooth muscle of blood vessels leads to vasoconstriction.[1]

The vasoconstrictive effect of levonordefrin is central to its clinical utility. By constricting blood vessels at the site of injection, it reduces local blood flow, which in turn slows the systemic absorption of the co-administered local anesthetic.[3] This localization of the anesthetic agent at the nerve tissue enhances the depth and duration of the anesthetic block.

While its primary action is on alpha-receptors, levonordefrin has minimal activity at beta-2 receptors, which are responsible for vasodilation in certain vascular beds.[12] This receptor selectivity profile distinguishes it from epinephrine, which has potent effects on both alpha and beta receptors.[12]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of levonordefrin is intrinsically linked to its co-administration with a local anesthetic.

-

Absorption: When administered subcutaneously or submucosally, the absorption of levonordefrin is slowed due to its vasoconstrictive properties. This delayed absorption is the primary reason for its inclusion in local anesthetic formulations, as it prolongs the local action of the anesthetic.[3]

-

Distribution: Following absorption into the systemic circulation, sympathomimetic amines like levonordefrin are distributed throughout the body.

-

Metabolism: Like other catecholamines, levonordefrin is metabolized in the liver.

-

Excretion: The metabolites and a small amount of the unchanged drug are excreted by the kidneys.

The onset of action for a local anesthetic combined with levonordefrin is typically rapid, ranging from 30 to 120 seconds in the upper jaw and 1 to 4 minutes in the lower jaw.[7][8][9] The duration of anesthesia is significantly extended, lasting from 1 to 2.5 hours in the upper jaw and 2.5 to 5.5 hours in the lower jaw.[7][8][9]

Toxicology of Levonordefrin Hydrochloride

The toxicological profile of levonordefrin is primarily an extension of its pharmacological effects. Adverse reactions are often dose-dependent and can be exacerbated by inadvertent intravascular injection.

Acute and Chronic Toxicity

Systemic adverse reactions to levonordefrin are similar to those of other sympathomimetic amines and primarily involve the central nervous system (CNS) and the cardiovascular system.[8]

-

Central Nervous System: CNS effects can manifest as excitation (nervousness, tremors) or depression (drowsiness, unconsciousness).[8][13] Dizziness and blurred vision may also occur.[8][13]

-

Cardiovascular System: Cardiovascular reactions are typically depressant.[8][13] However, due to its vasoconstrictive properties, levonordefrin can cause an increase in blood pressure.[1]

The acute toxicity of levonordefrin, when combined with mepivacaine, has been determined in animal models.

| Toxicity Data for Mepivacaine HCl 2% with Levonordefrin 1:20,000 | |

| Animal Model | Mouse |

| Route of Administration | Intravenous (IV) |

| LD50 | 30 mg/kg[8][9][10] |

| Route of Administration | Subcutaneous (SC) |

| LD50 | 184 mg/kg[8][9][10] |

Adverse Effects and Contraindications

Adverse effects associated with levonordefrin are generally related to its sympathomimetic activity. These can include:

-

Headache[14]

-

Anxiety and restlessness

Levonordefrin should be used with caution in patients with pre-existing cardiovascular disease, such as arteriosclerotic heart disease, hypertension, or ischemic heart disease.[7] It is also recommended to be used with caution in patients with diabetes or hyperthyroidism.

Drug Interactions

Significant drug interactions can occur with levonordefrin, and a thorough patient history is essential to avoid adverse events.

| Interacting Drug Class | Potential Effect | Clinical Recommendation |

| Tricyclic Antidepressants | Severe, prolonged hypertension.[7][13][15] | Concurrent use should generally be avoided. If necessary, careful patient monitoring is essential.[7][13] |

| Monoamine Oxidase (MAO) Inhibitors | Severe, prolonged hypertension.[3][7][13] | Concurrent use should generally be avoided.[7][13] |

| Ergot-type Oxytocic Drugs | Severe, persistent hypertension or cerebrovascular accidents.[7][8][13] | Concurrent administration should be avoided.[7][13] |

| Phenothiazines and Butyrophenones | May reduce or reverse the pressor effect of epinephrine (and potentially levonordefrin).[7][8][13] | Use with caution. |

Experimental Protocols for Pharmacological and Toxicological Evaluation

The evaluation of sympathomimetic amines like levonordefrin involves a combination of in vitro and in vivo studies to characterize their pharmacological activity and toxicological profile.

In Vitro Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of levonordefrin for specific adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C).[16]

-

Radioligand Binding: Incubate the prepared membranes with a specific radiolabeled antagonist (e.g., [3H]rauwolscine for α2-adrenergic receptors) in the presence of varying concentrations of unlabeled levonordefrin.[2]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of levonordefrin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to quantify the binding affinity.[2]

In Vivo Vasoconstrictor Activity Assay

Objective: To evaluate the vasoconstrictor effect of levonordefrin in a preclinical animal model.

Methodology:

-

Animal Model: Utilize an appropriate animal model, such as anesthetized dogs or rats.[6][17]

-

Instrumentation: Surgically implant a Doppler flow probe around a target artery (e.g., femoral or carotid artery) to measure blood flow. Cannulate a peripheral artery for blood pressure monitoring.[17]

-

Drug Administration: Administer levonordefrin intravenously or locally at various doses.

-

Data Collection: Continuously record arterial blood pressure and blood flow in the target artery before, during, and after drug administration.

-

Data Analysis: Quantify the changes in blood flow and blood pressure in response to levonordefrin administration to determine its vasoconstrictor potency and duration of action.

Acute Toxicity Study in Rodents

Objective: To determine the median lethal dose (LD50) of levonordefrin.

Methodology:

-

Animal Model: Use a rodent model, typically mice or rats.[18]

-

Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle and multiple test groups receiving graded doses of levonordefrin via a specific route of administration (e.g., intravenous, subcutaneous).

-

Observation: Closely observe the animals for signs of toxicity and mortality over a specified period (e.g., 24-48 hours).

-

Data Analysis: Use statistical methods, such as probit analysis, to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals in a test group.[19]

Conclusion

Levonordefrin hydrochloride is a valuable vasoconstrictor in clinical dentistry, enhancing the efficacy and safety of local anesthetics. Its pharmacological action is well-defined, primarily through the stimulation of alpha-adrenergic receptors. A comprehensive understanding of its toxicology, including potential adverse effects and drug interactions, is paramount for its responsible clinical use. The experimental protocols outlined in this guide provide a framework for the continued investigation of levonordefrin and other sympathomimetic amines in both research and drug development settings.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 164739, Levonordefrin.

- RxList. SCANDONEST® 2% L (Mepivacaine Hydrochloride and Levonordefrin Injection, USP)

- UpToDate.

- DailyMed. ISOCAINE 2% with Levonordefrin 1:20,000 (mepivacaine hydrochloride and levonordefrin) injection, solution.

- National Center for Advancing Translational Sciences. Inxight Drugs: LEVONORDEFRIN HYDROCHLORIDE.

- medtigo. mepivacaine and levonordefrin | Actions and Spectrum.

- PubMed. In vitro determination of the ability of drugs to bind to adrenergic receptors.

- PubMed. α-Adrenoceptor assays.

- Drugs.com. Mepivacaine and Levonordefrin: Package Insert / Prescribing Info.

- Drugs.com. Isocaine with Levonordefrin Interactions.

- INDIGO Biosciences. Adrenergic Receptors In Disease and Drug Discovery.

- Drugs.com. Levonordefrin/mepivacaine Interactions.

- PubMed Central. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review.

- Frontiers in Pharmacology.

- DailyMed. SCANDONEST L (mepivacaine hydrochloride and levonordefrin) injection, solution.

- DailyMed. ISOCAINE with levonordefrin (mepivacaine hydrochloride and levonordefrin) injection, solution.

- PubMed Central. Modification of local anesthetic toxicity by vasoconstrictors.

- PubMed. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike-Key distinctions noted in a short review.

- ResearchGate. (PDF) Sympathomimetic Amine Compounds and Hepatotoxicity: Not All Are Alike. Key Distinctions Noted in a Short Review.

- Investigative Ophthalmology & Visual Science.

- Anesthesia Progress. Essentials of Local Anesthetic Pharmacology.

- RxList. Levophed (Norepinephrine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings.

- MDPI. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.

- Taylor & Francis Online. Vasoconstrictors – Knowledge and References.

- PubMed. Modification of local anesthetic toxicity by vasoconstrictors.

- Pocket Dentistry. Vasoconstrictors.

- Cayman Chemical. Levonordefrin (CAS 829-74-3).

- ResearchGate. (PDF) Local Anesthetics: Pharmacology and Toxicity.

- PubMed Central.

- MDPI.

- MDPI. Is It Safe to Use Vasoconstrictors in Association Treated with Amitriptyline or Can It Potentiate Cardiovascular Effects? In Vivo Animal Study.

- SciSpace. Animal models in toxicology.

- Medicina Oral, Patología Oral y Cirugía Bucal. Pharmacological interactions of vasoconstrictors.

- MedKoo Biosciences. Levonordefrin | CAS#829-74-3 | Adrenergic Receptor.

Sources

- 1. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LEVONORDEFRIN HYDROCHLORIDE [drugs.ncats.io]

- 3. medtigo [medtigo.com]

- 4. medkoo.com [medkoo.com]

- 5. Vasoconstrictors | Pocket Dentistry [pocketdentistry.com]

- 6. caymanchem.com [caymanchem.com]

- 7. DailyMed - isocaine- Mepivacaine hydrochloride injection, solution isocaine with levonordefrin- Mepivcaine hydrochloride and Levonordefrin injection, solution [dailymed.nlm.nih.gov]

- 8. Mepivacaine and Levonordefrin: Package Insert / Prescribing Info [drugs.com]

- 9. DailyMed - scandonest plain- Mepivacaine hydrochloride injection, solution scandonest l- Mepivcaine hydrochloride and Levonordefrin injection, solution [dailymed.nlm.nih.gov]

- 10. DailyMed - isocaine- Mepivacaine hydrochloride injection, solution isocaine with levonordefrin- Mepivcaine hydrochloride and Levonordefrin injection, solution [dailymed.nlm.nih.gov]

- 11. Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations - Janev - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]

- 12. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]

- 13. globalrph.com [globalrph.com]

- 14. Levophed (Norepinephrine Bitartrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. medicinaoral.com [medicinaoral.com]

- 16. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. scispace.com [scispace.com]

- 19. Modification of local anesthetic toxicity by vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the molecular structure of Levonordefrin hydrochloride?

An In-Depth Technical Guide to the Molecular Structure of Levonordefrin Hydrochloride

Abstract

Levonordefrin hydrochloride is a sympathomimetic amine, utilized extensively in dental medicine as a vasoconstrictor in conjunction with local anesthetics.[1][2] Its efficacy and safety are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive technical examination of the molecular structure of Levonordefrin hydrochloride, delving into its chemical composition, critical stereochemical nature, and the analytical methodologies essential for its structural elucidation and verification. The narrative is structured to provide not just data, but a causal understanding of why its specific structure dictates its pharmacological function.

Core Molecular Framework and Physicochemical Identity

Levonordefrin is a synthetic catecholamine and a derivative of norepinephrine.[3][4] The hydrochloride salt form is employed in pharmaceutical preparations to enhance its stability and aqueous solubility.[1]

-

Chemical Name: (-)-α-(1-Aminoethyl)-3,4-dihydroxybenzyl alcohol hydrochloride

The fundamental structure consists of a catechol nucleus (a 1,2-dihydroxybenzene ring) attached to an amino propanol side chain.

Figure 1: 2D representation of the Levonordefrin hydrochloride molecular structure.

Significance of Functional Groups

-

Catechol Moiety: The two hydroxyl groups on the benzene ring are paramount for adrenergic receptor binding. This feature classifies Levonordefrin as a catecholamine and is essential for its sympathomimetic activity.

-

Alcohol Group: The hydroxyl group on the β-carbon of the side chain contributes to the molecule's polarity and is a key interaction point with the receptor.

-

Amine Group: At physiological pH, the primary amine is protonated. This positive charge is crucial for the electrostatic interactions that anchor the molecule within the binding pocket of the adrenergic receptor. The hydrochloride salt is formed at this site.

Stereochemistry: The Determinant of Biological Activity

The biological activity of many pharmaceuticals is dictated by their three-dimensional structure, a concept known as stereoselectivity.[7][8] Levonordefrin is a chiral molecule, possessing two stereocenters, which means it can exist in different spatial arrangements called stereoisomers.[5][6][9]

Levonordefrin is specifically the (1R,2S)-stereoisomer .[3][4] This precise absolute configuration is critical, as it is the levorotatory (l-) form that is pharmacologically active as an α2-adrenergic agonist.[3][5] Its corresponding enantiomer, dextronordefrin, exhibits significantly lower potency.[4] This difference arises because the binding site of the adrenergic receptor is itself chiral and will only accommodate the molecule with the correct 3D fit, much like a key fits a specific lock.

Figure 2: Conceptual diagram of stereoselective binding of Levonordefrin enantiomers.

Analytical Validation of the Molecular Structure

The elucidation and routine quality control of the molecular structure of Levonordefrin hydrochloride rely on a suite of sophisticated analytical techniques. A multi-faceted approach is required to confirm identity, purity, strength, and stereochemical integrity.[10][11]

Core Analytical Methodologies

The table below summarizes the primary analytical methods and the specific structural information they provide for Levonordefrin hydrochloride.

| Analytical Technique | Purpose in Structural Analysis |

| X-ray Crystallography | Provides the definitive, unambiguous three-dimensional structure of the molecule in its crystalline state. It is the gold standard for determining absolute stereochemistry (the R and S configuration).[12][13] |

| Nuclear Magnetic Resonance (NMR) | Elucidates the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of different protons (aromatic, side-chain), while ¹³C NMR identifies each unique carbon atom in the molecule.[14][15] |

| Mass Spectrometry (MS) | Determines the precise molecular weight of the compound and its fragments. Electrospray ionization (ESI-MS) confirms the molecular formula by identifying the mass of the protonated molecule [M+H]⁺.[16][17] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For Levonordefrin, this confirms the presence of O-H (hydroxyls), N-H (amine), and aromatic C-H and C=C bonds. |

| High-Performance Liquid (HPLC) | Primarily used for separation, quantification, and purity assessment. Chiral HPLC methods are specifically developed to separate the (R,S)-enantiomer from the (S,R)-enantiomer, ensuring stereochemical purity.[16][18] |

Self-Validating Experimental Workflow

A robust protocol for structural confirmation integrates these techniques in a logical sequence. This workflow ensures that data from orthogonal methods corroborate each other, providing a high degree of confidence in the final structural assignment.

Figure 3: Integrated workflow for the structural validation of Levonordefrin hydrochloride.

Conclusion

The molecular structure of Levonordefrin hydrochloride is precisely defined by its catecholamine framework, its (1R,2S) absolute stereochemistry, and its existence as a hydrochloride salt. Each of these features is indispensable to its function as a safe and effective vasoconstrictor. The biological activity is a direct consequence of the molecule's specific three-dimensional shape, which allows for high-affinity binding to α2-adrenergic receptors. The confirmation of this structure is not reliant on a single method but is established through a rigorous, multi-technique analytical workflow, ensuring the identity, purity, and quality of the active pharmaceutical ingredient. This foundational structural knowledge is critical for drug development, manufacturing control, and regulatory affairs.

References

-

Inxight Drugs - National Center for Advancing Translational Sciences. LEVONORDEFRIN HYDROCHLORIDE.[Link]

-

Global Substance Registration System (GSRS). LEVONORDEFRIN HYDROCHLORIDE.[Link]

-

Drugs.com. Mepivacaine and Levonordefrin: Package Insert / Prescribing Info.[Link]

-

PubChem - National Center for Biotechnology Information. Levonordefrin.[Link]

-

precisionFDA. LEVONORDEFRIN.[Link]

-

PubChem - National Center for Biotechnology Information. Levonordefrin; procaine hydrochloride; propoxycaine hydrochloride.[Link]

-

Taylor & Francis Online. Analytical methods – Knowledge and References.[Link]

-

PubMed. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs.[Link]

-

PubMed. Quantitative and qualitative analysis of the pressor effects of levonordefrin.[Link]

-

ScienceDirect. NMR spectroscopy in pharmacy.[Link]

-

MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.[Link]

-

Royal Society of Chemistry. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms.[Link]

-

PubMed. Stereochemistry in anaesthesia.[Link]

-

MDPI. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening.[Link]

-

Nature. X-ray crystallographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside.[Link]

-

Frontiers. A pilot study of a novel portable mass spectrometer for rapid, simultaneous detection of multiple anesthetic drug concentrations.[Link]

-

National Center for Biotechnology Information. Chiral Aspects of Local Anesthetics.[Link]

-

Journal of Drug Delivery and Therapeutics. Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review.[Link]

-

ResearchGate. Mass spectra from infusion experiments with lercanidipine.[Link]

-

Semantic Scholar. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography.[Link]

-

ResearchGate. 1H, 13C, 15N HMBC, and 19F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine.[Link]

-

PubMed. Crystallization and preliminary X-ray analysis of electron transfer flavoproteins from human and Paracoccus denitrificans.[Link]

Sources

- 1. drugs.com [drugs.com]

- 2. LEVONORDEFRIN HYDROCHLORIDE [drugs.ncats.io]

- 3. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. LEVONORDEFRIN HYDROCHLORIDE [drugs.ncats.io]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Stereochemistry in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. jddtonline.info [jddtonline.info]

- 12. mdpi.com [mdpi.com]

- 13. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alpaipars.com [alpaipars.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A pilot study of a novel portable mass spectrometer for rapid, simultaneous detection of multiple anesthetic drug concentrations [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Levonordefrin Hydrochloride: Alpha-Adrenergic Receptor Binding Affinity and Pharmacological Profiling

Executive Summary

Levonordefrin hydrochloride ((-)-α-methylnorepinephrine) is a synthetic sympathomimetic amine and a critical pharmacophore in both dental anesthesiology and cardiovascular pharmacology. As the active metabolite of the antihypertensive prodrug methyldopa, its primary mechanism of action is rooted in its potent agonism of α2 -adrenergic receptors[1],[2].

As an application scientist overseeing receptor binding assays and drug formulation, I approach levonordefrin not merely as a clinical vasoconstrictor, but as a highly specific molecular probe. This whitepaper deconstructs the receptor binding affinity of levonordefrin, detailing the structural basis for its selectivity, the intracellular signaling cascades it triggers, and the rigorous, self-validating experimental workflows required to quantify its pharmacodynamics.

Molecular Pharmacology & Receptor Binding Profile

The pharmacological identity of levonordefrin is defined by a single, critical structural deviation from endogenous norepinephrine: the addition of a methyl group at the alpha carbon. This α -methyl substitution serves two mechanistic imperatives:

-

Enzymatic Resistance: It introduces steric hindrance that protects the molecule from rapid degradation by monoamine oxidase (MAO), prolonging its half-life[3].

-

Receptor Selectivity: It fundamentally alters the molecule's spatial conformation, heavily skewing its binding affinity toward α -adrenergic receptors over β -adrenergic receptors.

Clinical profiling demonstrates that levonordefrin exhibits a functional activity ratio of approximately 75% α -adrenergic to 25% β -adrenergic effects[4],[5]. While it possesses only one-sixth the absolute vasopressor potency of epinephrine[4], its high selectivity for α2 -receptors allows it to induce effective local vasoconstriction with significantly reduced β1 -mediated cardiac stimulation[6]. In isolated tissue assays (e.g., rat aorta), post-junctional pressor effects are mediated by a combination of α1 (80.5%) and α2 (19.5%) adrenoceptors[7], but its central antihypertensive efficacy is almost exclusively driven by high-affinity α2 -agonism[2].

Mechanistic Pathways: α2 -Adrenergic Signaling

Levonordefrin exerts its primary cellular effects by binding to α2 -adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory Gi/o protein complex.

Understanding this pathway is critical for assay development. When levonordefrin binds the extracellular domain of the α2 -receptor, it induces a conformational shift that activates the Gi/o complex. The α -subunit dissociates to directly inhibit adenylyl cyclase (AC), halting the conversion of ATP to cyclic AMP (cAMP). The resulting drop in cAMP suppresses Protein Kinase A (PKA) activity. Concurrently, the βγ -subunit complex modulates ion channels—inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels—leading to membrane hyperpolarization.

Levonordefrin-mediated alpha-2 adrenergic GPCR signaling and downstream effector modulation.

Experimental Workflows: Quantifying Binding Affinity

To accurately map levonordefrin's affinity ( Ki ), we employ a Radioligand Displacement Binding Assay . Direct radiolabeling of catecholamines is chemically unstable; therefore, we use a competitive assay design. We utilize [3H] -Yohimbine, a highly selective α2 -antagonist, as our hot ligand, and measure levonordefrin's ability to displace it[7].

Protocol 1: Radioligand Displacement Binding Assay

Causality & Validation: Every step in this protocol is designed to prevent receptor degradation and ligand-receptor dissociation, ensuring a self-validating thermodynamic equilibrium.

-

Membrane Preparation:

-

Action: Homogenize rat cerebral cortex (a tissue naturally enriched with α2 -receptors) in an ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 250 mM sucrose.

-

Causality: The sucrose acts as an osmoprotectant, maintaining the structural integrity of the GPCRs embedded in the lipid bilayer during mechanical shearing.

-

-

Incubation & Competition:

-

Action: Incubate 50 µg of membrane protein with 1 nM [3H] -Yohimbine and increasing concentrations of levonordefrin ( 10−10 to 10−4 M) for 60 minutes at 25°C.

-

Validation Checkpoint: Include a parallel well with 10 µM unlabeled phentolamine (a non-selective α -antagonist) to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay is rejected.

-

-

Rapid Filtration:

-

Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged catecholamine from binding to the filter itself, thereby eliminating false-positive background noise. Rapid filtration ensures the ligand-receptor complex does not have time to dissociate.

-

-

Data Analysis:

-

Action: Extract the isotope using liquid scintillation counting. Calculate the IC50 and convert it to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

-

Radioligand displacement assay workflow for quantifying levonordefrin receptor binding affinity.

Protocol 2: Functional Isolated Tissue Assay (Rat Aorta)

To validate the functional consequence of binding, we measure isometric tension in isolated vascular tissue[7].

-

Suspend 3 mm rat aortic rings in organ baths filled with Krebs-Henseleit solution.

-

Aerate continuously with 95% O2 / 5% CO2 at 37°C to maintain physiological pH and tissue viability.

-

Pre-treat tissues with prazosin (10 nM) to block α1 -receptors, isolating the α2 -mediated contractile response.

-

Generate cumulative concentration-response curves by adding levonordefrin incrementally, recording tension via a force-displacement transducer.

Quantitative Data Summary

The following table synthesizes the receptor binding profile and functional activity of levonordefrin based on established pharmacological assays and clinical literature[4],[7],[5].

| Receptor Subtype | Binding Affinity / Activity Level | Levonordefrin Pharmacological Profile | Functional Outcome |

| α2 -Adrenergic | High Affinity (Agonist) | Primary target; acts as a potent central sympatholytic and peripheral vasoconstrictor. | Decreased cAMP, central blood pressure reduction, local hemostasis. |

| α1 -Adrenergic | Moderate Affinity (Agonist) | Accounts for ~80.5% of post-junctional pressor effects in isolated rat aorta models. | Smooth muscle contraction, peripheral vasoconstriction. |

| β -Adrenergic | Low Affinity (Agonist) | Exhibits only ~25% relative activity compared to its dominant α -adrenergic effects. | Minimal cardiac stimulation ( β1 ) or bronchodilation ( β2 ). |

Clinical & Translational Applications

The unique binding affinity of levonordefrin translates directly into its specialized clinical utility:

-

Dental Anesthesiology: Formulated at 1:20,000 with local anesthetics like [1]. Because its β1 affinity is remarkably low compared to epinephrine, it provides necessary local ischemia and delayed anesthetic absorption without inducing severe tachycardia or CNS excitation[6],[5].

-

Antihypertensive Therapeutics: As the active metabolite of methyldopa, levonordefrin crosses the blood-brain barrier (synthesized centrally) and binds to α2 -receptors in the cardiovascular control center of the medulla. This high-affinity binding suppresses sympathetic outflow, effectively lowering systemic blood pressure[1],[2].

References

-

National Center for Biotechnology Information. "Levonordefrin | C9H13NO3 | CID 164739". PubChem Database. Available at:[Link]

-

Cafer's Psychopharmacology. "Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc." Available at: [Link]

-

Decker N, Ehrhardt JD, Leclerc G, Schwartz J. "Postjunctional alpha-adrenoceptors. Alpha 1 and alpha 2 subtypes in rat vasculature in vitro and in vivo." Naunyn Schmiedebergs Arch Pharmacol. 1984 May;326(1):1-6. Available at: [Link]

-

SciSpace. "Local Anesthetics in Odontology." Available at: [Link]

-

Oasis Discussions. "Three Drug Classes Every Dental Professional Should Know: Antibiotics, Analgesics, and Local Anesthetics." Available at:[Link]

-

Pocket Dentistry. "14: Pain Management." Available at: [Link]

Sources

- 1. Levonordefrin | C9H13NO3 | CID 164739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cafermed.com [cafermed.com]

- 3. Basic and Clinical Pharmacology of Autonomic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. oasisdiscussions.ca [oasisdiscussions.ca]

- 6. 14: Pain Management | Pocket Dentistry [pocketdentistry.com]

- 7. Postjunctional alpha-adrenoceptors. Alpha 1 and alpha 2 subtypes in rat vasculature in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Synthesis of Levonordefrin Hydrochloride: Stereoselective Pathways and Metabolic Mechanisms

Executive Summary

Levonordefrin (also known as (-)-corbadrine or (-)-erythro-α-methylnorepinephrine) is a synthetic catecholamine widely utilized as a vasoconstrictor in local dental anesthetics[1]. Characterized by its (1R,2S) stereochemistry, the α-methyl substitution on its phenylethanolamine backbone confers resistance to enzymatic degradation by monoamine oxidase (MAO), thereby stabilizing its hemodynamic profile compared to endogenous epinephrine[1]. For drug development professionals and synthetic chemists, achieving the precise erythro stereoisomer is the primary challenge in its production. This whitepaper systematically deconstructs the chemical and biological synthesis pathways of Levonordefrin hydrochloride, emphasizing the causality behind stereochemical control and providing self-validating experimental protocols.

The Causality of Stereocontrol: Evaluating Synthesis Pathways

The synthesis of the phenylethanolamine core requires the formation of two adjacent chiral centers. The choice of synthetic pathway directly dictates the diastereomeric outcome (the threo vs. erythro ratio).

Pathway A: The Nitroaldol (Henry) Condensation

The reaction of 3,4-dihydroxybenzaldehyde with nitroethane is a common route to phenylethanolamines. However, when this reaction is catalyzed by a tertiary amine (such as triethylamine), the transition state stereospecifically drives the formation of the threo diastereomer[2]. Because Levonordefrin is the erythro isomer, utilizing the Henry reaction necessitates an inefficient, downstream stereochemical inversion step (e.g., via an oxazoline intermediate) prior to final chiral resolution[2].

Pathway B: The Propiophenone (Friedel-Crafts) Route

To bypass the need for stereoinversion, the classical epinephrine synthesis[3] can be adapted using a propiophenone derivative. By utilizing Friedel-Crafts acylation followed by amination, an α-aminoketone intermediate is formed. The subsequent hydride reduction of this ketone is governed by Felkin-Anh stereocontrol . The hydride attacks the carbonyl carbon from the less sterically hindered face, directly yielding the erythro racemate as the major product. This causality makes the propiophenone route the superior, highly scalable choice for Levonordefrin production.

Quantitative Comparison of Pathways

To guide process chemistry decisions, the quantitative and stereochemical metrics of the available pathways are summarized below:

| Synthesis Pathway | Primary Precursor | Key Intermediate | Diastereomeric Yield | Required Post-Processing |

| Nitroaldol (Henry) Route | 3,4-Dihydroxybenzaldehyde | 2-Nitro-1-phenylpropanol | >90% Threo[2] | Stereoinversion + Chiral Resolution |

| Propiophenone Route | Catechol | α-Bromopropiophenone | >85% Erythro | Chiral Resolution Only |

| In Vivo Biosynthesis | α-Methyldopa | α-Methyldopamine | 100% (-)-Erythro[4] | None (Enzymatically Controlled) |

Self-Validating Protocol: The Propiophenone Pathway

The following step-by-step methodology outlines the erythro-selective synthesis of Levonordefrin Hydrochloride. Each phase includes a built-in validation checkpoint to ensure system integrity before proceeding to the next step.

Fig 1. Erythro-selective synthesis of Levonordefrin HCl via the propiophenone pathway.

Step 1: Friedel-Crafts Acylation

-

Procedure: React catechol with 2-bromopropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3 ) under inert conditions to form 3,4-dihydroxy-α-bromopropiophenone.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The product must exhibit UV absorbance and yield a positive (dark blue/green) ferric chloride ( FeCl3 ) stain, confirming the structural preservation of the catechol moiety.

Step 2: α-Amination

-

Causality: Benzylamine is used instead of ammonia to prevent over-alkylation. It forms a highly stable secondary amine intermediate.

-

Procedure: React the bromoketone with benzylamine in a polar aprotic solvent to yield α-benzylamino-3,4-dihydroxypropiophenone.

Step 3: Tandem Diastereoselective Reduction & Debenzylation

-

Procedure: Subject the intermediate to catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 pressure. This elegantly performs two functions simultaneously: it reduces the ketone to the erythro-alcohol (via Felkin-Anh control) and cleaves the benzyl protecting group.

-

Validation Checkpoint: Analyze via LC-MS. The disappearance of the ketone mass and the loss of the benzyl group ( [M+H]+ shift) confirms successful tandem reduction to racemic erythro-corbadrine.

Step 4: Chiral Resolution

-

Procedure: Dissolve the racemate in an aqueous-alcoholic solvent and introduce D-(-)-tartaric acid. The (-)-erythro enantiomer selectively crystallizes as a diastereomeric salt due to differential solubility.

-

Validation Checkpoint: Neutralize the salt to isolate the free base and measure specific rotation [α]D20 using a polarimeter. The isolated free base must exhibit levorotation matching the reference standard for Levonordefrin.

Step 5: Hydrochloride Salt Formation

-

Procedure: Suspend the validated (-)-erythro free base in cold methanol and titrate with methanolic HCl until the pH reaches 4.0-4.5. Precipitate the Levonordefrin hydrochloride salt using diethyl ether, filter, and dry under vacuum.

The Biosynthetic "False Transmitter" Pathway

Beyond ex vivo chemical synthesis, Levonordefrin is generated in vivo as an active pharmacological metabolite. It is the terminal product of the antihypertensive prodrug α-methyldopa[5].

Methyldopa acts as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), but is itself slowly metabolized by LAAD into α-methyldopamine[4]. Subsequently, dopamine β-hydroxylase (DBH) stereospecifically hydroxylates this intermediate to form (-)-erythro-α-methylnorepinephrine (Levonordefrin)[4]. Because it structurally mimics endogenous norepinephrine, Levonordefrin is stored in synaptic vesicles and acts as a "false transmitter." Upon release, it potently stimulates central α2-adrenergic receptors, reducing sympathetic outflow and lowering blood pressure[5].

Fig 2. In vivo metabolic synthesis of Levonordefrin from alpha-methyldopa.

References

- US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.

- Evidence That Alpha-Methylepinephrine Is an Antihypertensive Metabolite of Alpha-Methyldopa. PubMed - NIH.

- Epinephrine and Norepinephrine. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.net.

- Local Anesthetics: Review of Pharmacological Consider

- Methyldopa Impurities and Rel

Sources

- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

The Pharmacokinetic Profile of Levonordefrin Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

This guide provides a detailed exploration of the pharmacokinetic properties of levonordefrin hydrochloride in animal models, designed for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge, outlines methodologies for pharmacokinetic analysis, and offers insights into the selection of appropriate animal models and experimental design.

Introduction: The Clinical Significance of Levonordefrin Hydrochloride

Levonordefrin hydrochloride, a sympathomimetic amine, serves as a vasoconstrictor, frequently combined with local anesthetics in dental procedures.[1][2] Its primary function is to decrease blood flow at the site of administration, thereby reducing the systemic absorption of the local anesthetic and prolonging its duration of action. Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of levonordefrin is crucial for optimizing its efficacy and ensuring its safety in clinical applications. While extensive data from human studies in combination with anesthetics exist, this guide focuses on the foundational preclinical data derived from animal models, which is essential for regulatory approval and for predicting human responses.

Pharmacokinetic Profile: A Synthesis of Available Data

Direct and comprehensive pharmacokinetic studies of levonordefrin hydrochloride as a standalone agent in animal models are not extensively published. Much of the available information is derived from studies where it is co-administered with local anesthetics. It is important to consider that the anesthetic agent can influence the local absorption and, consequently, the systemic pharmacokinetic profile of levonordefrin.

Absorption

The absorption of levonordefrin is highly dependent on the route of administration, which is typically subcutaneous in clinical use. As a vasoconstrictor, its pharmacological action is designed to slow its own absorption from the site of injection, thereby localizing its effect.

Distribution

Once absorbed into the systemic circulation, catecholamines like levonordefrin are expected to be rapidly distributed throughout the body. The extent of this distribution and the specific tissues in which it may accumulate in various animal models have not been well-documented in publicly available literature.

Metabolism

Levonordefrin is a catecholamine and is primarily metabolized by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[2] This metabolic pathway is common to endogenous catecholamines like epinephrine and norepinephrine.

-

COMT: This enzyme is widely distributed in various tissues, including the liver and kidneys, and is responsible for the O-methylation of the catechol moiety of levonordefrin.

-

MAO: This enzyme, found in neuronal mitochondria and other tissues, deaminates levonordefrin.

The interplay of these enzymes results in the formation of inactive metabolites that are then excreted.

Figure 1: Simplified metabolic pathway of levonordefrin hydrochloride.

Excretion

The metabolites of levonordefrin, being more water-soluble than the parent compound, are primarily excreted by the kidneys into the urine. The elimination half-life of catecholamines is generally very short, typically in the range of 1 to 3 minutes, leading to a rapid clearance from the body.[3] This rapid clearance is a key safety feature, minimizing the potential for systemic side effects.

Methodologies for Preclinical Pharmacokinetic Assessment

To address the gaps in the existing literature and to conduct a thorough pharmacokinetic evaluation of levonordefrin hydrochloride, a well-designed series of animal studies is necessary. The following sections outline the standard protocols and experimental workflows.

Animal Model Selection

The choice of animal model is a critical decision in preclinical drug development. For pharmacokinetic studies, it is common to use at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).[4]

-

Rats: Offer the advantages of being cost-effective, having well-characterized physiology, and being suitable for high-throughput screening.

-

Dogs: Their larger size facilitates serial blood sampling, and their physiological and metabolic characteristics can be more predictive of human responses for certain classes of drugs.

-

Non-Human Primates: While more complex and costly to use, their close phylogenetic relationship to humans can provide highly relevant metabolic and pharmacokinetic data.

The selection should be justified based on similarities in the expression and activity of metabolizing enzymes like COMT and MAO compared to humans.

Experimental Design and Protocol

A robust pharmacokinetic study design is essential for generating reliable data. A typical design involves administering levonordefrin hydrochloride via the intended clinical route (subcutaneous) and an intravenous (IV) route to determine absolute bioavailability.

Step-by-Step Experimental Protocol:

-

Animal Acclimatization: Animals should be acclimatized to the laboratory environment for a minimum of one week prior to the study.

-

Dose Formulation: Levonordefrin hydrochloride should be dissolved in a suitable vehicle, such as sterile saline, at the desired concentration. The formulation should be sterile and pyrogen-free.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose is administered via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs). This allows for the determination of key parameters like clearance and volume of distribution.

-

Subcutaneous (SC) Administration: A single dose is injected subcutaneously at a specified site (e.g., interscapular region).

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases. For a rapidly cleared compound like levonordefrin, this would involve frequent sampling in the initial minutes and hours. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalytical Method: A validated, sensitive, and specific bioanalytical method is required for the quantification of levonordefrin in plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

Figure 2: Workflow for a preclinical pharmacokinetic study of levonordefrin hydrochloride.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters that should be determined from these studies.

| Parameter | Description | Importance |

| Cmax | Maximum (peak) plasma concentration | Indicates the extent of systemic exposure and is related to potential for acute toxicity. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half. Indicates the duration of drug presence in the body. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug. |

| Vd | Volume of distribution | An apparent volume into which the drug distributes in the body. Indicates the extent of tissue distribution. |

| F | Bioavailability | The fraction of the administered dose that reaches the systemic circulation unchanged. |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Understanding the relationship between the pharmacokinetic profile and the pharmacodynamic effect (vasoconstriction) is crucial for optimizing the dose and formulation of levonordefrin. PK/PD modeling can be used to correlate the plasma concentration of levonordefrin with the intensity and duration of its vasoconstrictive effect.[5][6] This can be assessed in animal models by measuring changes in local blood flow at the site of administration using techniques such as laser Doppler flowmetry.

Conclusion and Future Directions

While levonordefrin hydrochloride has a long history of safe and effective use as a vasoconstrictor in combination with local anesthetics, a comprehensive understanding of its standalone pharmacokinetic profile in various animal models is an area that warrants further investigation. The methodologies outlined in this guide provide a framework for conducting such studies, which would yield valuable data for regulatory submissions and for a more complete understanding of its disposition in the body. Future research should focus on conducting head-to-head comparative pharmacokinetic studies in different species to better understand interspecies variability and to refine the extrapolation of animal data to humans.

References

-

The rabbit as an animal model to study pharmacokinetics of levonorgestrel in women. (n.d.). Contraception. Retrieved from [Link]

-

Mepivacaine and Levonordefrin: Package Insert / Prescribing Info. (n.d.). Drugs.com. Retrieved from [Link]

-

Local anesthetics in oral and maxillofacial medicine: pharmacology, adverse effects, drug interactions and clinical manifestations. (2024, January 12). Journal of Dental Anesthesia and Pain Medicine. Retrieved from [Link]

-

Pharmacokinetics. (n.d.). ChemPartner. Retrieved from [Link]

- Goebel, W. M., Allen, G., & Randall, F. (1981). Comparative Circulating Serum Levels of Mepivacaine with Levo-Nordefrin. Anesthesia Progress, 28(4), 93–97.

- Simone, J. L., Tortamano, N., Armonia, P. L., & Rocha, R. G. (1997). Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs. Brazilian Dental Journal, 8(2), 85–90.

-

A Prospective, Randomized, Double-Blind Comparison of 2% Mepivacaine With 1 : 20,000 Levonordefrin Versus 2% Lidocaine With 1 : 100,000 Epinephrine for Maxillary Infiltrations. (n.d.). Anesthesia Progress. Retrieved from [Link]

-

Quantitative and qualitative analysis of the pressor effects of levonordefrin. (n.d.). Journal of Oral and Maxillofacial Surgery. Retrieved from [Link]

- Moore, P. A., & Hersh, E. V. (2013). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 60(3), 137–147.

- Mager, D. E., & Jusko, W. J. (2011). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Drug Metabolism and Pharmacokinetics, 26(1), 16–21.

-